Cholinesterase Inhibition: 2-Bromoethyl vs. Ethephon
In a direct head-to-head in vitro assay, 2-bromoethylphosphonic acid (15) demonstrated significantly greater inhibition of mouse plasma cholinesterase (ChE) compared to 2-chloroethylphosphonic acid (1, ethephon). At a concentration of 10 µM and after a 90-minute incubation, the bromoethyl analogue achieved 87% inhibition, whereas ethephon achieved only 52% inhibition [1].
| Evidence Dimension | In vitro plasma cholinesterase (ChE) inhibition at 90 minutes |
|---|---|
| Target Compound Data | 87% inhibition of mouse plasma ChE activity (13% residual activity) at 10 µM |
| Comparator Or Baseline | 2-Chloroethylphosphonic acid (Ethephon): 52% inhibition (48% residual activity) at 10 µM |
| Quantified Difference | 1.68-fold higher inhibition by 2-bromoethylphosphonic acid (87% vs 52%) |
| Conditions | Mouse plasma, 10 µM inhibitor concentration, 90-minute incubation, colorimetric assay (Ellman method), pH 8.0, 25 °C |
Why This Matters
This quantitative potency difference is critical for researchers designing ChE inhibition studies, as the bromoethyl analogue provides a measurably stronger pharmacological tool for target validation and mechanistic toxicology.
- [1] Segall, Y.; Grendell, R.L.; Toia, R.F.; Casida, J.E. J. Agric. Food Chem. 1991, 39 (2), 380-385. View Source
